molecular formula C8H13N3O2 B13254429 Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13254429
M. Wt: 183.21 g/mol
InChI Key: CQOUIVWYWFIXOQ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, crystallization, and purification to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce different substituents.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry .

Biological Activity

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, including anti-inflammatory and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O2C_8H_{12}N_4O_2, with a molecular weight of approximately 184.21 g/mol. The compound features a pyrazole ring, an isopropyl group, an amino group, and a carboxylate group, contributing to its reactivity and solubility in various solvents.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anti-inflammatory Activity

Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The inhibition of COX enzymes is critical since they are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. Preliminary data suggest that this compound may exhibit IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. Further research is needed to elucidate the specific mechanisms through which it exerts these effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

The compound's structural features allow it to bind effectively to active sites on enzymes involved in inflammatory processes. Molecular docking studies have indicated strong binding affinities to COX enzymes, which could lead to the modulation of their activity .

Cellular Effects

At the cellular level, this compound influences various signaling pathways. It has been shown to activate pathways associated with cell proliferation and differentiation, which may contribute to its therapeutic effects in inflammatory conditions .

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

StudyCompoundFindings
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylateDemonstrated anti-inflammatory activity comparable to NSAIDs.
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateExhibited significant antimicrobial properties against E. coli and S. aureus.
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazoleShowed promising results as an inhibitor of COX enzymes in vitro.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reaction : The reaction of appropriate hydrazines with carbonyl compounds.
  • Functional Group Modifications : Subsequent steps involve modifying functional groups to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity, allowing for further biological testing .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 5-amino-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-10-11(3)7(6)9/h4-5H,9H2,1-3H3

InChI Key

CQOUIVWYWFIXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=C1)C)N

Origin of Product

United States

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